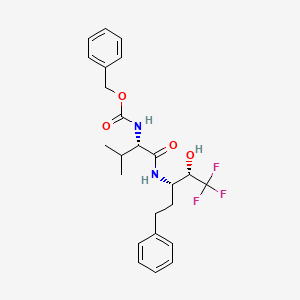![molecular formula C24H26O4 B14263030 1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) CAS No. 138329-36-9](/img/structure/B14263030.png)
1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) is an organic compound characterized by its unique structure, which includes two ethoxybenzene groups connected by a 2,5-dimethyl-1,4-phenylene bridge through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) typically involves the reaction of 2,5-dimethyl-1,4-dihydroxybenzene with 2-ethoxybenzene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. In materials science, its unique structure can impart specific properties to polymers or resins, such as increased stability or flexibility.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-methoxybenzene)
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-propoxybenzene)
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-butoxybenzene)
Uniqueness
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) is unique due to its specific ethoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in applications where specific chemical properties are required.
Properties
CAS No. |
138329-36-9 |
|---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1,4-bis(2-ethoxyphenoxy)-2,5-dimethylbenzene |
InChI |
InChI=1S/C24H26O4/c1-5-25-19-11-7-9-13-21(19)27-23-15-18(4)24(16-17(23)3)28-22-14-10-8-12-20(22)26-6-2/h7-16H,5-6H2,1-4H3 |
InChI Key |
XDKDHLLZXCPGPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC(=C(C=C2C)OC3=CC=CC=C3OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


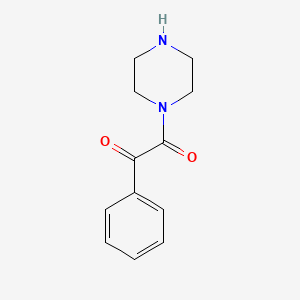

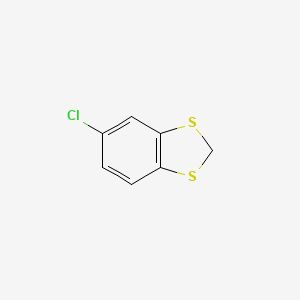
![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
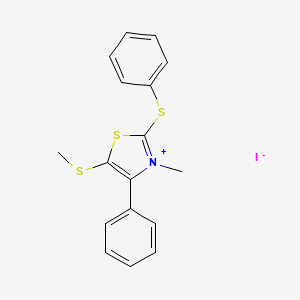
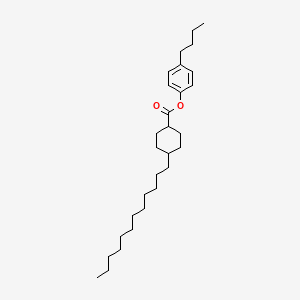
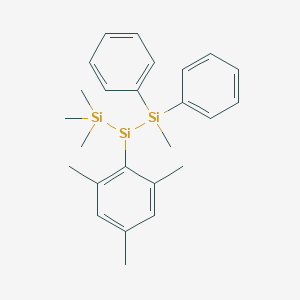

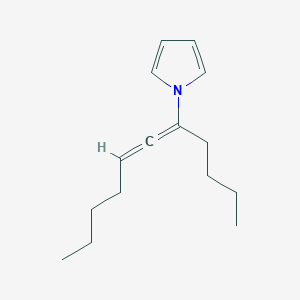
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
